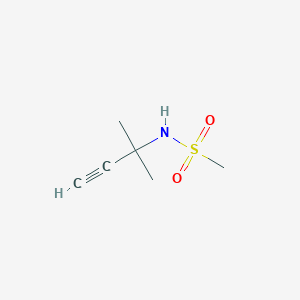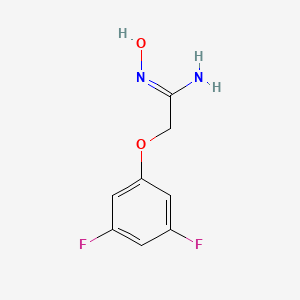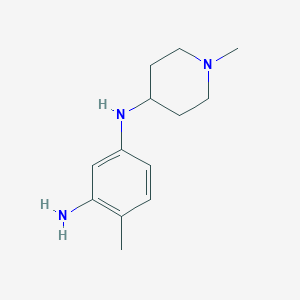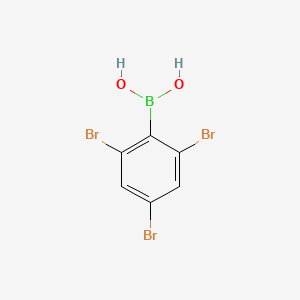
2,4,6-Tribromophenylboronic acid
説明
科学的研究の応用
Sensing Applications
2,4,6-Tribromophenylboronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for homogeneous assays or heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s interaction with diols also allows for its use in biological labelling. This application is significant for tracking and observing biological processes, providing insights into cellular functions and protein dynamics .
Protein Manipulation and Modification
Researchers employ 2,4,6-Tribromophenylboronic acid in protein manipulation and modification. This is particularly useful in studying protein structures and functions, as well as in the development of new therapeutic strategies .
Separation Technologies
In separation technologies, 2,4,6-Tribromophenylboronic acid plays a role in the electrophoresis of glycated molecules. It helps in the separation and analysis of various biomolecules, which is essential for diagnostic and research purposes .
Development of Therapeutics
The interaction of boronic acids with biological molecules paves the way for the development of therapeutics. This includes the design of drug delivery systems that can target specific cells or tissues .
Analytical Methods
2,4,6-Tribromophenylboronic acid: is used as a building material for microparticles in analytical methods. These microparticles can be employed in various assays and diagnostic tools, enhancing the detection and measurement of biological substances .
Safety and Hazards
作用機序
Target of Action
Boronic acids, including 2,4,6-tribromophenylboronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2,4,6-Tribromophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the 2,4,6-Tribromophenylboronic acid to a palladium complex . The palladium complex acts as an electrophile, accepting the boronic acid group .
Biochemical Pathways
The compound plays a crucial role in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is fundamental to many synthetic processes in organic chemistry .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions contributes to the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of 2,4,6-Tribromophenylboronic acid can be influenced by various environmental factors . For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Furthermore, the rate of these reactions can be influenced by the presence of other substances, such as bases or ligands .
特性
IUPAC Name |
(2,4,6-tribromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRXSNADQHKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)

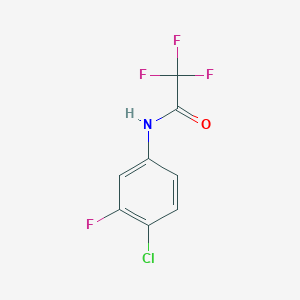

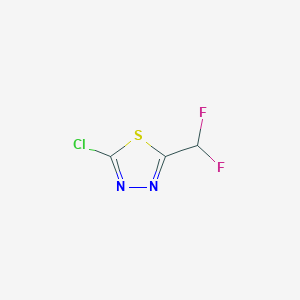
![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)
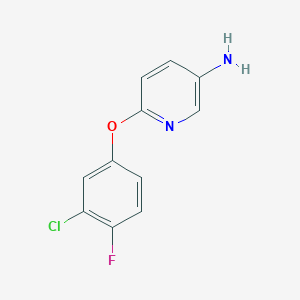
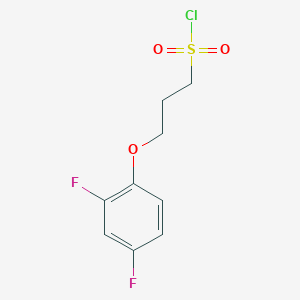
![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1454418.png)
